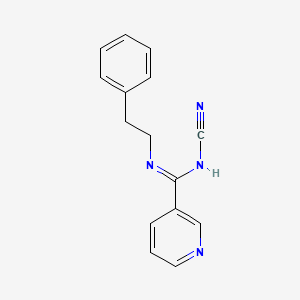
N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ki-1769 是一种小分子药物,可作为 ATP 敏感性钾通道 (KATP 通道) 的激活剂。它最初由麒麟控股株式会社开发。 用于心血管疾病,尤其是高血压和心肌缺血的潜在治疗应用 .
准备方法
Ki-1769 的合成涉及制备 3-吡啶甲酰胺,N-氰基-N'-(2-苯乙基)-。合成路线通常包括以下步骤:
吡啶环的形成: 吡啶环是通过一系列涉及适当起始材料缩合的反应合成的。
氰基的引入: 氰基是通过亲核取代反应引入的。
苯乙基的连接: 苯乙基通过偶联反应连接,通常使用钯催化的交叉偶联方法.
Ki-1769 的工业生产方法可能涉及优化这些合成步骤,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
Ki-1769 经历多种类型的化学反应,包括:
氧化: Ki-1769 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将 Ki-1769 转化为还原形式,可能改变其药理特性。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的催化剂。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
Vasodilatory Effects
Ki1769 has been studied for its vasodilatory properties, which are crucial for cardiovascular health. Research indicates that this compound acts as an ATP-sensitive potassium channel opener, leading to vasodilation in isolated rat aorta and porcine coronary arteries. In vitro studies demonstrated that Ki1769 induces relaxation in vascular smooth muscle cells, suggesting its potential utility in treating hypertension and other cardiovascular diseases .
Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses. In a study involving animal models of inflammation, Ki1769 significantly reduced edema and inflammatory markers. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Case Study Findings
In a recent study, treatment with Ki1769 resulted in a dose-dependent inhibition of HEPG2 cell growth, with significant reductions observed at concentrations as low as 10 µM. These findings underscore the compound's potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Ki1769 is essential for optimizing its pharmacological properties. Modifications to the pyridinecarboximidamide structure can enhance its biological activity or reduce side effects. Research has indicated that the phenylethyl group plays a critical role in its binding affinity to biological targets, influencing both anti-inflammatory and anticancer activities .
Data Summary
The following table summarizes the biological activities and findings related to N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide.
作用机制
Ki-1769 通过激活 ATP 敏感性钾通道 (KATP 通道) 发挥其作用。这些通道参与调节各种组织中的膜电位和细胞兴奋性。通过打开 KATP 通道,Ki-1769 允许钾离子流出细胞,导致细胞膜超极化。 这种超极化降低了细胞兴奋性,并可能导致血管舒张,这有助于降低血压并改善血流 .
相似化合物的比较
Ki-1769 属于一类称为吡啶甲酰胺衍生物的化合物。类似的化合物包括:
Ki-1769 在其对 KATP 通道的特异性激活方面是独一无二的,没有额外的硝酸盐活性,这使其区别于具有双重活性的其他化合物 .
生物活性
N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.
Synthesis of this compound
The synthesis of this compound involves several steps that typically include the reaction of 3-pyridinecarboxylic acid derivatives with appropriate amines and cyanating agents. The synthetic route often aims to optimize yield and purity while maintaining the biological activity of the resultant compound.
Antitumor Activity
Recent studies have highlighted the antitumor properties of various pyridine derivatives, including this compound. For instance, compounds structurally related to this compound have shown significant antitumor activity against liver carcinoma cell lines (HEPG2) with IC50 values indicating potent effects:
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 5c | 1.46 | High |
| 5d | 7.08 | Moderate |
| 5a, 9c | 22.3–42.8 | Moderate |
| Others | >65 | Poor |
These results suggest that modifications to the pyridine structure can significantly enhance antitumor efficacy, making it a promising candidate for further development in cancer therapeutics .
Other Biological Activities
Beyond antitumor effects, derivatives of this compound have been reported to possess a range of biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Anticonvulsant : Potential for seizure control.
- Anti-inflammatory : Reduction in inflammation markers.
- Analgesic : Pain relief properties.
These activities are attributed to the unique structural features of hydrazones and similar compounds, which allow them to interact with biological targets effectively .
Case Studies
Several case studies have been conducted to explore the biological activity of pyridine derivatives:
-
Case Study on Antitumor Activity :
- A study evaluated the effects of this compound on HEPG2 cells.
- Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
-
Case Study on Antimicrobial Properties :
- Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- The compound demonstrated significant inhibition zones compared to standard antibiotics.
属性
CAS 编号 |
133300-00-2 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC 名称 |
N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19) |
InChI 键 |
SUPZSNPDPSPMTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
规范 SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
同义词 |
Ki 1769 Ki-1769 Ki1769 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













